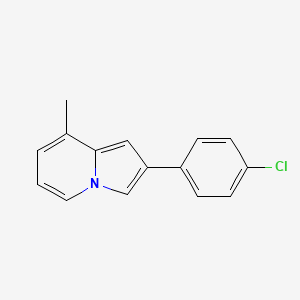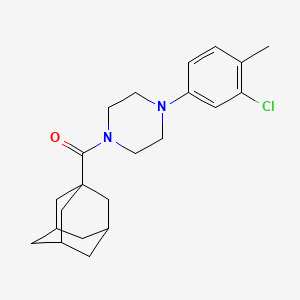
Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a complex organic compound that combines the structural features of adamantane, piperazine, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine.
Reduction: Reduction reactions can convert ketones to alcohols, often using reagents like sodium borohydride.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for creating advanced materials, such as nanowires.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action for Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane Derivatives: Compounds like 1,3-dehydroadamantane share structural similarities and are used in similar applications.
Piperazine Derivatives: Compounds such as trimetazidine and ranolazine also contain the piperazine moiety and are used in medicinal chemistry.
Uniqueness
Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is unique due to its combination of adamantane, piperazine, and a substituted phenyl group
Eigenschaften
Molekularformel |
C22H29ClN2O |
|---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
1-adamantyl-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29ClN2O/c1-15-2-3-19(11-20(15)23)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3 |
InChI-Schlüssel |
YMONXMVRCJBRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine](/img/structure/B11503530.png)
![methyl 4,5-dimethoxy-2-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11503536.png)
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B11503552.png)
![1-(4-{3-[(Furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B11503555.png)
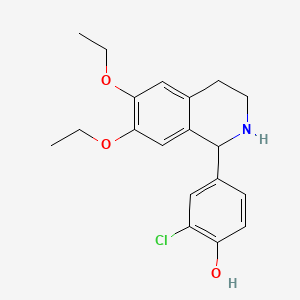
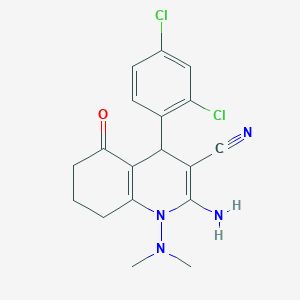
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11503582.png)
![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11503586.png)
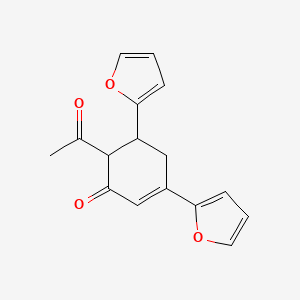
![15-butyl-11-(4-chlorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503594.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-thiolate](/img/structure/B11503595.png)
![4-methoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11503599.png)

